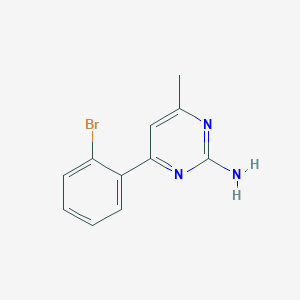
2,4-Difluoro-5-(3-(trifluoromethyl)phenyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Difluoro-5-(3-(trifluoromethyl)phenyl)pyrimidine is a fluorinated pyrimidine derivative. This compound is notable for its unique structure, which includes both difluoropyrimidine and trifluoromethylphenyl groups. The presence of multiple fluorine atoms imparts distinct chemical and physical properties, making it a valuable compound in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-5-(3-(trifluoromethyl)phenyl)pyrimidine typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between aryl or vinyl boronic acids and aryl or vinyl halides. The reaction conditions generally include a palladium catalyst, a base, and an appropriate solvent .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The choice of reagents, catalysts, and reaction conditions is optimized to ensure high yield and purity. The process may also include steps for purification and isolation of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Difluoro-5-(3-(trifluoromethyl)phenyl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common.
Coupling Reactions: The compound can be used in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride may be used.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce more complex aromatic compounds.
Applications De Recherche Scientifique
2,4-Difluoro-5-(3-(trifluoromethyl)phenyl)pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 2,4-Difluoro-5-(3-(trifluoromethyl)phenyl)pyrimidine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity. The exact pathways involved can vary, but the compound’s unique structure allows it to participate in various biochemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Fluoro-5-(3-(trifluoromethyl)phenyl)pyrimidine
- 3,5-Difluoro-4-(trifluoromethyl)pyridine
- 2,3-Dichloro-5-(trifluoromethyl)pyridine
Uniqueness
2,4-Difluoro-5-(3-(trifluoromethyl)phenyl)pyrimidine is unique due to the specific arrangement of fluorine atoms and the trifluoromethylphenyl group. This structure imparts distinct chemical and physical properties, such as increased stability and reactivity.
Propriétés
Formule moléculaire |
C11H5F5N2 |
|---|---|
Poids moléculaire |
260.16 g/mol |
Nom IUPAC |
2,4-difluoro-5-[3-(trifluoromethyl)phenyl]pyrimidine |
InChI |
InChI=1S/C11H5F5N2/c12-9-8(5-17-10(13)18-9)6-2-1-3-7(4-6)11(14,15)16/h1-5H |
Clé InChI |
JBKNJYHPLOGQCE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C(F)(F)F)C2=CN=C(N=C2F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


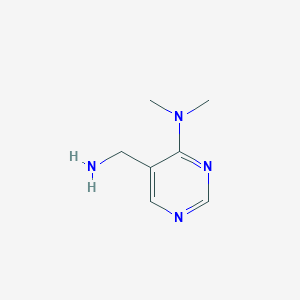
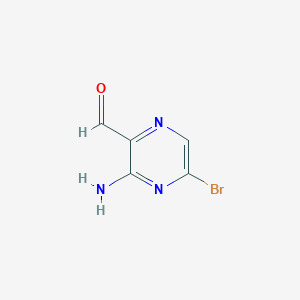
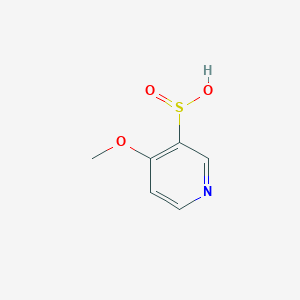
![5-Methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B13105656.png)
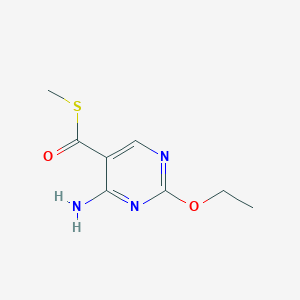
![2,4,6-Trimethylpyrazolo[1,5-A]pyrazine-3-carbaldehyde](/img/structure/B13105666.png)

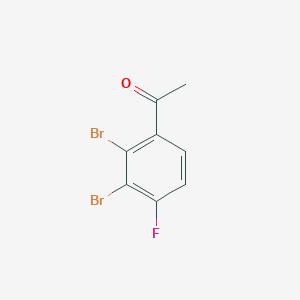
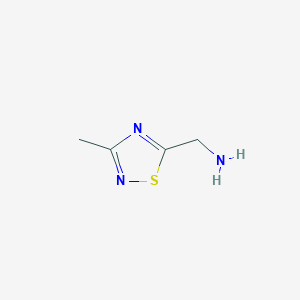

![5-Methylbenzo[c][1,2,5]oxadiazol-4-ol](/img/structure/B13105694.png)
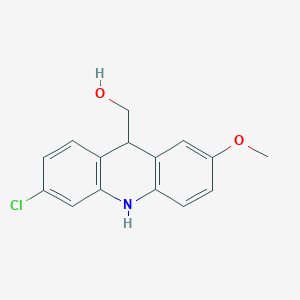
![7-amino-5-oxo-4H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B13105706.png)
